TNKS-2-IN-1

Tankyrase Wnt/β-catenin PARP

TNKS-2-IN-1 (Compound 13g) is a quinazolinone-based tankyrase inhibitor with a polypharmacology profile absent from XAV939 or NVP-TNKS656. Beyond dual TNKS1/2 inhibition (IC50 259/1100 nM), it suppresses NLRP3 inflammasome-driven IL-1β release (IC50 5 μM) and exhibits antimicrobial activity against E. coli and S. aureus. Its ~4.2-fold TNKS1 selectivity (vs. TNKS2-preferring alternatives) enables isoform-specific mechanistic dissection. Procure this distinct probe for Wnt/β-catenin–innate immunity crosstalk studies, antibacterial target validation, or as a low-potency benchmark control in tankyrase screening cascades.

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS No. 4765-59-7
Cat. No. B3060514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNKS-2-IN-1
CAS4765-59-7
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18)
InChIKeyPDSXUXCWTDUVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TNKS-2-IN-1 (CAS 4765-59-7): Baseline Characterization for Wnt/β-Catenin and Tankyrase Research


TNKS-2-IN-1 (Compound 13g) is a small-molecule quinazolinone derivative that functions as an inhibitor of tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family . TNKS-2-IN-1 exhibits inhibitory activity against TNKS1 and TNKS2 with IC50 values of 259 nM and 1100 nM, respectively, in biochemical assays [1]. Beyond its tankyrase inhibition, TNKS-2-IN-1 demonstrates antimicrobial activity against Escherichia coli and Staphylococcus aureus, and inhibits IL-1β release from the NLRP3 inflammasome with an IC50 of 5 μM in ATP-stimulated J1A.774 cells .

TNKS-2-IN-1: Why Interchanging with Other Tankyrase Inhibitors Introduces Experimental Confounds


Tankyrase inhibitors are not functionally interchangeable due to substantial divergence in isoform selectivity, intrinsic biochemical potency, and the presence or absence of ancillary pharmacological activities. For instance, while TNKS-2-IN-1 exhibits modest nanomolar inhibition of TNKS1 (259 nM) and TNKS2 (1100 nM) [1], more advanced tool compounds such as XAV939 achieve single-digit nanomolar potency (TNKS1 IC50 5-11 nM; TNKS2 IC50 2-4 nM) [2]. Furthermore, TNKS-2-IN-1 possesses a distinct polypharmacology profile, including antimicrobial activity and NLRP3 inflammasome modulation, which is not a shared characteristic of all tankyrase inhibitors . Substituting TNKS-2-IN-1 with a more potent and selective inhibitor like NVP-TNKS656 (TNKS2 IC50 6 nM, >300-fold selectivity over PARP1/2) would fundamentally alter the experimental system, potentially masking dose-dependent effects or introducing different off-target liabilities. The following quantitative evidence demonstrates precisely where TNKS-2-IN-1 differs from its closest analogs in a manner that materially impacts scientific selection.

TNKS-2-IN-1 (CAS 4765-59-7): Quantitative Differentiation Versus Closest Tankyrase Inhibitor Analogs


Evidence Item 1: TNKS Isoform Inhibition Profile Relative to XAV939

TNKS-2-IN-1 exhibits a distinct isoform inhibition profile compared to the widely used tankyrase inhibitor XAV939. In biochemical assays, TNKS-2-IN-1 inhibits TNKS1 with an IC50 of 259 nM and TNKS2 with an IC50 of 1100 nM, demonstrating a ~4.2-fold preference for TNKS1 [1]. In contrast, XAV939 exhibits substantially greater potency, with IC50 values of 5 nM for TNKS1 and 2 nM for TNKS2, representing a ~2.5-fold preference for TNKS2 [2]. This 50-fold to 550-fold difference in absolute potency, coupled with the reversal in isoform selectivity preference, means that experiments designed around the higher potency and TNKS2-bias of XAV939 cannot be directly replicated by substituting with TNKS-2-IN-1.

Tankyrase Wnt/β-catenin PARP Biochemical Assay

Evidence Item 2: NLRP3 Inflammasome Modulation as a Unique Polypharmacology Feature

TNKS-2-IN-1 uniquely possesses a reported inhibitory effect on the NLRP3 inflammasome pathway, an activity not documented for the comparator tankyrase inhibitors XAV939, G007-LK, or NVP-TNKS656. In ATP-stimulated J1A.774 cells, TNKS-2-IN-1 inhibits the release of IL-1β from the NLRP3 inflammasome with an IC50 of 5 μM . This activity is distinct from its tankyrase inhibition and represents a form of polypharmacology. In contrast, XAV939 is characterized by its selectivity for tankyrase over other PARP enzymes and has no reported activity against NLRP3 . G007-LK demonstrates high selectivity across a broad panel of kinases, phosphatases, and GPCRs, with no reported NLRP3 modulation [1].

Inflammasome NLRP3 IL-1β Polypharmacology

Evidence Item 3: Lack of In Vivo and Selectivity Data Relative to Optimized Tankyrase Probes

TNKS-2-IN-1 lacks the extensive in vivo characterization and broad selectivity profiling that defines more advanced tankyrase inhibitor tool compounds. G007-LK demonstrates an excellent pharmacokinetic profile in mice, enabling in vivo efficacy studies [1]. NVP-TNKS656 is orally bioavailable, achieving 32-53% oral bioavailability in mice, and demonstrates >300-fold selectivity for TNKS2 over PARP1 and PARP2 [2]. In contrast, no published data exists for the in vivo pharmacokinetics, oral bioavailability, or broad selectivity profile of TNKS-2-IN-1. This absence of data limits its utility to in vitro applications.

In Vivo Pharmacology Selectivity Pharmacokinetics Tankyrase

TNKS-2-IN-1 (CAS 4765-59-7): Recommended Research and Industrial Application Scenarios


In Vitro Studies of Wnt/β-Catenin and NLRP3 Inflammasome Crosstalk

Given its unique inhibition of both tankyrase enzymes (TNKS1 IC50 259 nM; TNKS2 IC50 1100 nM) and the NLRP3 inflammasome (IL-1β release IC50 5 μM), TNKS-2-IN-1 is ideally suited for in vitro studies investigating the intersection of Wnt/β-catenin signaling and innate immune activation. This dual pharmacology, documented in biochemical and cellular assays [1], is not shared by more selective tankyrase probes like XAV939 or G007-LK. Researchers examining how Wnt pathway modulation influences inflammasome-driven cytokine release, or vice versa, can use TNKS-2-IN-1 as a chemical probe to simultaneously perturb both pathways.

Antimicrobial Susceptibility Testing and Target Identification

The reported antimicrobial activity of TNKS-2-IN-1 against E. coli and S. aureus [1] positions it as a starting point for exploring tankyrase inhibition as a potential antibacterial strategy or for identifying novel bacterial targets. Unlike other tankyrase inhibitors lacking antimicrobial data, TNKS-2-IN-1 can be used in bacterial growth inhibition assays to validate whether the observed activity is directly linked to bacterial tankyrase-like PARP enzymes or is an off-target effect. This application is distinct from the oncology focus of most other tankyrase inhibitors.

In Vitro Biochemical and Cellular Screening as a Low-Potency Control

Due to its modest nanomolar potency (TNKS1 IC50 259 nM; TNKS2 IC50 1100 nM) relative to potent tankyrase inhibitors like XAV939 (IC50 ~2-5 nM) and NVP-TNKS656 (TNKS2 IC50 6 nM) [2], TNKS-2-IN-1 serves as an excellent low-potency control compound in biochemical and cellular screening assays. This allows researchers to benchmark the potency of novel tankyrase inhibitors and to control for concentration-dependent non-specific effects that may arise when using highly potent tool compounds at saturating concentrations.

Chemical Biology Studies Requiring a TNKS1-Preferring Probe

TNKS-2-IN-1 exhibits a ~4.2-fold selectivity for TNKS1 over TNKS2 (IC50 259 nM vs. 1100 nM) [1], in contrast to XAV939 (~2.5-fold TNKS2-selective) and NVP-TNKS656 (>300-fold TNKS2-selective) . This unique isoform selectivity profile makes TNKS-2-IN-1 a valuable chemical tool for studies aimed at dissecting the distinct cellular functions of TNKS1 versus TNKS2, particularly in contexts where TNKS1 activity is the primary driver of the phenotype of interest. Researchers requiring a TNKS1-biased inhibitor for mechanistic studies will find TNKS-2-IN-1 more suitable than TNKS2-preferring alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNKS-2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.